

Physical and chemical characteristics of 6-quinoxalinylboronic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinoxalin-6-ylboronic acid hydrochloride

Cat. No.: B592076

[Get Quote](#)

An In-depth Technical Guide to 6-Quinoxalinylboronic Acid Hydrochloride

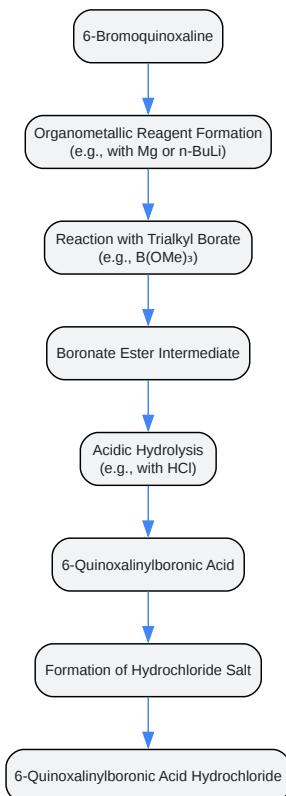
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 6-quinoxalinylboronic acid hydrochloride. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug discovery, and development.

Core Chemical and Physical Properties

6-Quinoxalinylboronic acid hydrochloride is a solid, heterocyclic organic compound that belongs to the family of boronic acids. Its chemical structure incorporates a quinoxaline moiety, a bicyclic system containing a benzene ring fused to a pyrazine ring. The presence of the boronic acid group makes it a valuable reagent in various chemical transformations, particularly in carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of 6-Quinoxalinylboronic Acid Hydrochloride


Property	Value	Source(s)
Molecular Formula	<chem>C8H8BC1N2O2</chem>	
Molecular Weight	210.43 g/mol	
CAS Number	852362-25-5	
Physical Form	Solid	[1]
Purity	Typically ≥98%	
Storage Temperature	Inert atmosphere, 2-8°C or room temperature	[1]

Further quantitative data such as melting point and specific solubility values in various solvents are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Purification

While a specific, detailed, and publicly available synthesis protocol for 6-quinoxalinylboronic acid hydrochloride is not readily found, the general synthesis of arylboronic acids is well-established. A common route involves the reaction of an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) derived from a halogenated quinoxaline with a trialkyl borate, followed by acidic workup.

Conceptual Synthesis Workflow:

[Click to download full resolution via product page](#)

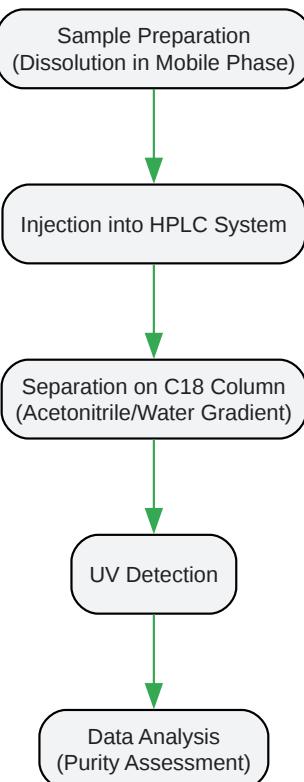
Caption: Conceptual workflow for the synthesis of 6-quinoxalinyboronic acid hydrochloride.

Purification:

The purification of arylboronic acids can be challenging but is often achieved through recrystallization. Common solvents for recrystallization include hot ethanol or aqueous mixtures.^[2] Another reported method involves the formation of a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed to yield the purified boronic acid.^[2] Column chromatography on silica gel can also be employed, though care must be taken to avoid degradation of the boronic acid on the stationary phase.^[3]

Analytical Characterization

The identity and purity of 6-quinoxalinylboronic acid hydrochloride are typically confirmed using standard analytical techniques.

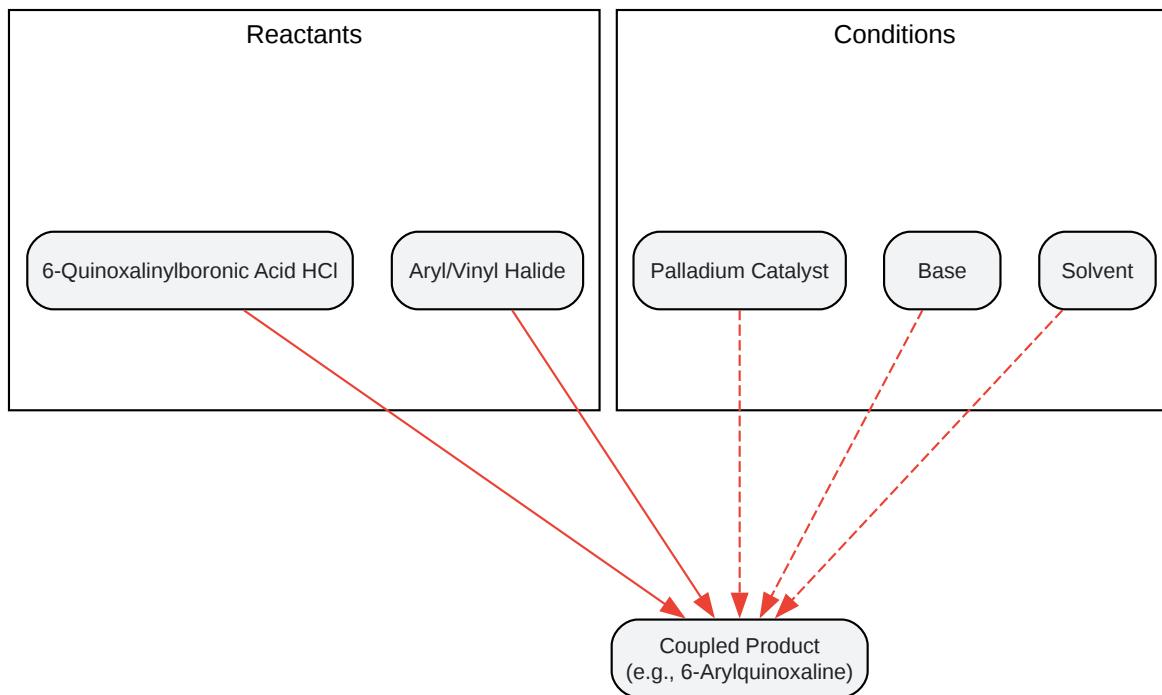

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for the structural elucidation of 6-quinoxalinylboronic acid hydrochloride. The spectrum would be expected to show characteristic signals for the aromatic protons of the quinoxaline ring system. Spectral data for the free base, 6-quinoxalinylboronic acid, is publicly available and can serve as a reference.[\[4\]](#)

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common method for assessing the purity of boronic acids. A typical HPLC method for aromatic boronic acids might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape.[\[5\]](#)[\[6\]](#) The development of a stability-indicating HPLC method is crucial for monitoring the degradation of the compound over time.

Conceptual HPLC Analysis Workflow:


[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of 6-quinoxalinyliboronic acid hydrochloride.

Chemical Reactivity and Applications

The primary utility of 6-quinoxalinyliboronic acid hydrochloride in synthetic chemistry lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This reaction allows for the formation of a carbon-carbon bond between the quinoxaline core and various aryl or vinyl halides, providing a versatile method for the synthesis of more complex molecules.[8]

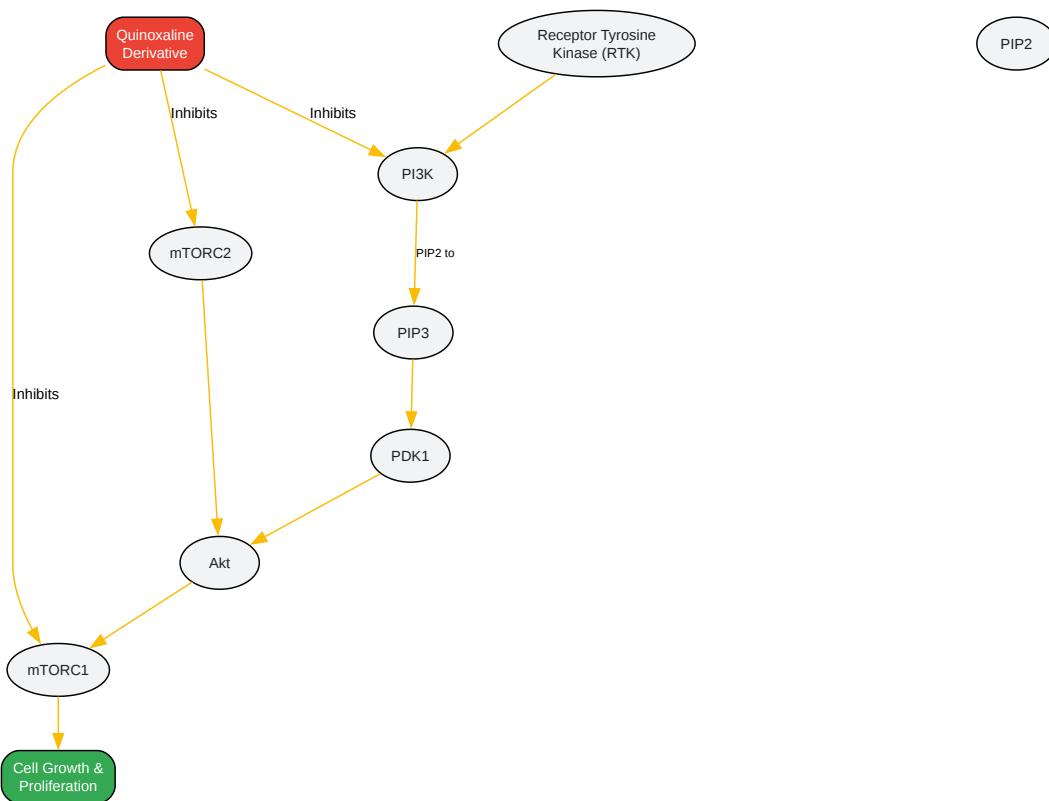
Suzuki-Miyaura Coupling Reaction:

[Click to download full resolution via product page](#)

Caption: Schematic of the Suzuki-Miyaura coupling reaction involving 6-quinoxalinylboronic acid hydrochloride.

Biological Activity and Drug Development Potential

The quinoxaline scaffold is a recognized pharmacophore present in numerous biologically active compounds. Quinoxaline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.^[4]


Inhibition of Signaling Pathways:

Recent research has highlighted the potential of quinoxaline derivatives as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway.^[4] The PI3K/mTOR signaling cascade is crucial for regulating cell growth, proliferation, and survival,

and its dysregulation is a hallmark of many cancers.^[4] Compounds that can dually inhibit PI3K and mTOR are of significant interest in oncology drug discovery.

Furthermore, boronic acids themselves have been shown to exhibit inhibitory activity against various enzymes. For instance, some boronic acid-containing compounds have been investigated as inhibitors of Rho GTPases, a family of small signaling proteins involved in regulating the actin cytoskeleton, cell migration, and cell cycle progression.^{[9][10]} The dysregulation of Rho GTPase signaling is also associated with cancer.

Potential PI3K/mTOR Signaling Inhibition:

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

Stability and Storage

Proper storage of 6-quinoxalinylboronic acid hydrochloride is crucial to maintain its integrity and reactivity. It is recommended to store the compound in an inert atmosphere, such as under argon or nitrogen, at temperatures between 2-8°C or at room temperature as indicated by the supplier.^[1] Boronic acids can be susceptible to degradation, particularly protodeboronation, which is the cleavage of the carbon-boron bond. Stability studies, ideally using a validated stability-indicating HPLC method, should be conducted to establish a re-test period or shelf life under defined storage conditions.

Safety Information

6-Quinoxalinylboronic acid hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on available information, the compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a specification sheet. All researchers should consult the relevant Safety Data Sheet (SDS) before handling this compound and should perform their own characterization and validation studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.wur.nl [research.wur.nl]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. What are Rho GTPase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- To cite this document: BenchChem. [Physical and chemical characteristics of 6-quinoxalinylboronic acid hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b592076#physical-and-chemical-characteristics-of-6-quinoxalinylboronic-acid-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

